Immobilized HLAD Activity on 1-Tetracosanol (C24) vs. Ethanol and Shorter Alcohols
In a comparative study of horse liver alcohol dehydrogenase (HLAD) oxidation across aliphatic alcohols of varying chain length, immobilized HLAD retained greater than 50% activity toward 1-tetracosanol (C24) and docosanol (C22) relative to the value obtained with ethanol [1]. This activity retention for very long-chain substrates represents a finding not previously reported for standard alcohol dehydrogenases and demonstrates that C24 is a viable substrate for biocatalytic oxidation in industrial tall-oil fractionation platforms [1].
| Evidence Dimension | Enzyme activity retention (relative to ethanol) |
|---|---|
| Target Compound Data | Immobilized HLAD activity on tetracosanol (C24) >50% of ethanol value |
| Comparator Or Baseline | Ethanol (C2) = 100% reference; butanol (C4) and octanol (C8) also ≤ ethanol value |
| Quantified Difference | >50% activity retention despite 22-24 carbon chain length |
| Conditions | Free and immobilized HLAD; pH 8.8; aliphatic alcohol oxidation assay |
Why This Matters
Demonstrates that 1-tetracosanol is enzymatically accessible for biocatalytic upgrading in industrial tall-oil processing, unlike shorter alcohols that may not reflect VLCFA behavior.
- [1] Silva, C., et al. (2009). Effect of chain length on the activity of free and immobilized alcohol dehydrogenase towards aliphatic alcohols. Enzyme and Microbial Technology, 44(2), 74-79. View Source
